4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
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Overview
Description
4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is a spirocyclic compound characterized by its unique structure, which includes a fluorophenyl group and a spiro linkage involving oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multicomponent reactions. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method offers several advantages, including short reaction times, high yields, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds .
Scientific Research Applications
4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant, which could make it useful in treating diseases associated with oxidative stress.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the spirocyclic structure provides stability and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1-Oxa-4,9-Diazaspiro[5.6]Dodecan-3-One: This compound shares a similar spirocyclic structure but differs in the positioning of oxygen and nitrogen atoms.
Indole Derivatives: These compounds also exhibit significant biological activities and share some structural similarities with spirocyclic compounds.
Uniqueness
4-(3-Fluorophenyl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its fluorophenyl group and spiro linkage contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-2-1-3-12(6-11)17-9-14(20-7-13(17)18)8-16-4-5-19-10-14/h1-3,6,16H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKTVZFCPUVMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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